molecular formula C15H19FN4OS B11487309 4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B11487309
M. Wt: 322.4 g/mol
InChI Key: KQTGQJPEBAZUJP-UHFFFAOYSA-N
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Description

4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine is a complex organic compound that features a triazole ring, a morpholine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key components that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19FN4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C15H19FN4OS/c1-19-14(10-20-6-8-21-9-7-20)17-18-15(19)22-11-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3

InChI Key

KQTGQJPEBAZUJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CN3CCOCC3

Origin of Product

United States

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